Cas no 1935253-91-0 (Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate
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- MDL: MFCD28968539
- インチ: 1S/C7H7FO4S2/c1-4-3-13-5(7(9)12-2)6(4)14(8,10)11/h3H,1-2H3
- InChIKey: JQGHEQUPFNDLKX-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)SC=C(C)C=1S(F)(=O)=O
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224178-0.5g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 0.5g |
$493.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036850-1g |
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 1g |
¥2933.0 | 2023-03-12 | |
Enamine | EN300-224178-10g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 10g |
$2209.0 | 2023-09-15 | ||
Enamine | EN300-224178-2.5g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 2.5g |
$1008.0 | 2024-06-20 | |
Enamine | EN300-224178-0.05g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 0.05g |
$431.0 | 2024-06-20 | |
Enamine | EN300-224178-1.0g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 1.0g |
$513.0 | 2024-06-20 | |
Enamine | EN300-224178-5g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 5g |
$1488.0 | 2023-09-15 | ||
Enamine | EN300-224178-0.25g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 0.25g |
$472.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036850-5g |
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 5g |
¥8505.0 | 2023-03-12 | |
Enamine | EN300-224178-5.0g |
methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate |
1935253-91-0 | 95% | 5.0g |
$1488.0 | 2024-06-20 |
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylateに関する追加情報
Methyl 3-(Fluorosulfonyl)-4-methylthiophene-2-carboxylate (CAS No. 1935253-91-0): An Overview of a Novel Compound in Chemical and Pharmaceutical Research
Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate (CAS No. 1935253-91-0) is a unique and highly specialized compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, including drug development and materials science.
The chemical structure of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is defined by its thiophene ring, which is substituted with a fluorosulfonyl group and a methyl group, along with a carboxylate ester moiety. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both fundamental and applied research.
Recent studies have highlighted the potential of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate in the development of novel pharmaceutical agents. One notable application is in the field of enzyme inhibition, where this compound has shown promising activity against specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate effectively inhibits the activity of a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent.
In addition to its pharmaceutical applications, Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate has also been explored for its use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics and photovoltaic devices. Studies have shown that the fluorosulfonyl group enhances the electron-withdrawing ability of the molecule, which can improve the performance of organic semiconductors and photovoltaic materials.
The synthesis of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 4-methylthiophene-2-carboxylic acid with methyl alcohol to form the carboxylate ester, followed by the introduction of the fluorosulfonyl group through a suitable reagent. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound.
The physicochemical properties of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate have been extensively studied to understand its behavior in different environments. Key properties include its solubility in various solvents, melting point, and thermal stability. These properties are crucial for optimizing its use in both laboratory settings and industrial applications.
In terms of safety and handling, while Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and all waste should be disposed of according to local regulations.
The future prospects for Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate are promising. Ongoing research continues to uncover new applications and potential uses for this compound. For example, recent studies have explored its role as a building block for more complex molecules with enhanced biological activity or improved material properties.
In conclusion, Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate (CAS No. 1935253-91-0) is a versatile and intriguing compound with significant potential in both pharmaceutical and materials science research. Its unique chemical structure and properties make it an important subject for further investigation, with numerous opportunities for innovation and discovery.
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